Cas no 2228717-40-4 (3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole)

3,5-Dimethyl-4-(oxiran-2-yl)-1,2-oxazole is a heterocyclic compound featuring an oxazole core substituted with methyl groups at the 3- and 5-positions and an epoxy (oxirane) moiety at the 4-position. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The oxazole ring contributes to stability and electron-rich characteristics, while the epoxy group offers a versatile handle for ring-opening reactions, enabling the formation of more complex molecular architectures. Its well-defined reactivity profile and structural features make it a useful intermediate in organic synthesis and medicinal chemistry research.
3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole structure
2228717-40-4 structure
Product Name:3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole
CAS No:2228717-40-4
MF:C7H9NO2
MW:139.151861906052
CID:5807777
PubChem ID:165625035
Update Time:2025-05-20

3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole
    • 2228717-40-4
    • EN300-1790009
    • Inchi: 1S/C7H9NO2/c1-4-7(6-3-9-6)5(2)10-8-4/h6H,3H2,1-2H3
    • InChI Key: NUQSYFVKTKZAIP-UHFFFAOYSA-N
    • SMILES: O1CC1C1C(C)=NOC=1C

Computed Properties

  • Exact Mass: 139.063328530g/mol
  • Monoisotopic Mass: 139.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.6Ų

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Additional information on 3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole

Introduction to 3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole (CAS No. 2228717-40-4) and Its Emerging Applications in Chemical Biology

3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole (CAS No. 2228717-40-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to the oxazole family, which is well-known for its broad spectrum of pharmacological properties. The presence of an oxiran-2-yl substituent in its molecular structure introduces a reactive epoxide group, making it a versatile intermediate in synthetic chemistry and a promising candidate for drug discovery.

The 3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole framework exhibits a rigid bicyclic system with electron-deficient aromatic character, which can be exploited for various interactions with biological targets. Recent studies have highlighted its potential as a scaffold for developing novel therapeutic agents, particularly in the realm of enzyme inhibition and receptor binding. The reactivity of the oxiran-2-yl moiety allows for facile functionalization, enabling chemists to tailor the compound’s properties for specific applications.

In the context of modern drug design, the incorporation of heterocyclic compounds like 3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole has become increasingly prevalent due to their ability to mimic natural bioactive molecules while offering improved metabolic stability and selectivity. The dimethyl substituents at the 3 and 5 positions contribute to the compound’s lipophilicity, enhancing its membrane permeability—a critical factor for oral bioavailability. This balance between hydrophobicity and hydrophilicity makes it an attractive candidate for further development.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of heterocyclic compounds, including 3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole, to identify potential hits for drug discovery programs. Machine learning algorithms have been employed to predict binding affinities and optimize molecular structures, accelerating the process of lead identification. These computational approaches have demonstrated that 3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole exhibits promising interactions with target proteins involved in inflammatory pathways and cancer metabolism.

Experimental validation of these computational predictions has revealed that derivatives of 3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole exhibit inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in chronic inflammatory diseases. The oxiran-2-yl group serves as a versatile handle for further derivatization, allowing researchers to introduce additional functional groups that enhance binding affinity or modulate selectivity. For instance, modifications at the 4-position have been shown to improve interactions with specific enzyme active sites.

The synthesis of 3,5-dimethyl-4-(oxiran-2-yl)-1,2-oxazole involves multi-step organic transformations that highlight its synthetic utility. The reaction sequence typically begins with the formation of an oxazole core through cyclization reactions involving appropriate precursors. Subsequent functionalization at the 4-position introduces the oxiran-2-yl substituent via nucleophilic addition or metal-catalyzed coupling reactions. These synthetic strategies have been optimized to achieve high yields and purity, making it feasible for large-scale production.

One of the most compelling aspects of 3,5-dimethyl-4-(oxiran-2-yll)-1,2 oxazole is its potential in medicinal chemistry as a scaffold for developing kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways and are frequently targeted in oncology research. The rigid structure of this compound provides a stable platform for designing molecules that can selectively bind to kinase active sites without off-target effects. Preliminary studies have shown that certain derivatives exhibit nanomolar activity against various kinases associated with cancer progression.

The role of 3,5-dimethyl -4-( oxiran - 2 - yl ) - 1 , 2 - oxazole in material science is also emerging as an area of interest. Its ability to form stable complexes with metal ions has led to investigations into its applications as a ligand in catalysis and sensing technologies. The epoxide group present in the molecule can coordinate with transition metals such as copper and palladium, facilitating cross-coupling reactions that are pivotal in organic synthesis.

Future directions in the study of 3 , 5 - dimethyl - 4 - ( oxiran - 2 - yl ) - 1 , 2 - oxazole include exploring its role in photodynamic therapy (PDT). The compound’s ability to generate reactive oxygen species upon light irradiation suggests potential applications in cancer treatment. Researchers are investigating how structural modifications can enhance its photosensitizing properties while minimizing toxicity.

The development of novel methodologies for synthesizing complex heterocyclic compounds like 3 , 5 - dimethyl - 4 - ( oxiran - 2 - yl ) - 1 , 2 - oxazole is another area of active research . Advances in flow chemistry and photoredox catalysis have enabled more efficient and sustainable routes to these molecules , reducing reliance on traditional batch processes . These innovations not only improve yield but also minimize waste , aligning with green chemistry principles.

In conclusion,3 , 5 - dimethyl - 4 -( oxiran - 2 - yl ) - 1 , 2 oxazole ( CAS No .2228717–40–4) represents a structurally intriguing compound with diverse applications across chemical biology , medicinal chemistry , and material science . Its unique combination of reactivity , lipophilicity ,and synthetic versatility makes it a valuable building block for drug discovery programs . As research continues ,the full potential of this molecule is expected to be realized ,leading to new therapeutic agents and functional materials .

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